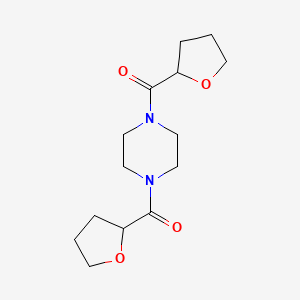

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNVQJDNOKBJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547730-06-3 | |

| Record name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Parameters

| Parameter | Method 1: Acid Chloride Acylation | Method 2: Coupling Agent Activation | Industrial Process (Patent) |

|---|---|---|---|

| Starting Materials | Piperazine, tetrahydrofuran-2-carbonyl chloride | Piperazine, tetrahydrofuran-2-carboxylic acid, DCC/EDC | Piperazine derivative, tetrahydrofuran-2-carbonyl piperazine |

| Solvent | Anhydrous DCM or THF | DMF, DCM | Water-immiscible alcohols (n-butanol, etc.) |

| Base/Catalyst | Triethylamine, K2CO3 | None or base for coupling | Triethylamine |

| Temperature | 0–5 °C (addition), then RT to 40 °C | RT to 50 °C | 100–140 °C |

| Reaction Time | Several hours (3–6 h) | 2–4 hours | 2–4 hours |

| Workup | Extraction, recrystallization | Filtration, recrystallization | Cooling, aqueous extraction, pH adjustment |

| Yield | 70–85% | 60–80% | High purity, scalable yields |

| Purification | Recrystallization, chromatography | Recrystallization | Crystallization, filtration |

Research Findings and Analytical Data

- Spectroscopic analysis (NMR, IR) confirms the successful acylation of piperazine nitrogen atoms with tetrahydrofuran-2-yl carbonyl groups.

- IR spectra show characteristic carbonyl absorption bands around 1650–1700 cm⁻¹.

- NMR spectra exhibit signals corresponding to the tetrahydrofuran ring protons and piperazine methylene protons, confirming the bis-substitution pattern.

- Elemental analysis matches theoretical values, confirming compound purity.

- The compound is stable under standard storage conditions (sealed, dry, room temperature).

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of tetrahydrofuran-2-one derivatives.

Reduction: Formation of 1,4-bis((tetrahydrofuran-2-yl)methanol)piperazine.

Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has been investigated as a potential lead compound in drug development due to its structural similarity to other bioactive piperazine derivatives. Its applications include:

- Antitumor Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit cell proliferation, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain peroxidases, which are crucial in oxidative stress responses .

Case Study: Enzyme Inhibition

In a study assessing the impact of this compound on peroxidase activity, researchers found a dose-dependent inhibition effect. This suggests that the compound could be further explored for therapeutic applications in conditions associated with oxidative stress .

Biological Research Applications

1. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Notably, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential use as a new antimicrobial agent.

Case Study: Antimicrobial Efficacy

A comparative study tested this compound against hospital-acquired infections. The results showed effective inhibition against antibiotic-resistant strains such as Pseudomonas aeruginosa and Staphylococcus epidermidis, highlighting its potential as a lead compound for developing new antibiotics .

Materials Science Applications

1. Polymer Chemistry

Due to its unique structure, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

| Application Area | Specific Use | Outcome |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Cytotoxicity against cancer cell lines |

| Biological Research | Antimicrobial agent | Effective against resistant bacterial strains |

| Materials Science | Polymer synthesis | Enhanced mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its piperazine core and tetrahydrofuran-2-yl carbonyl groups. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Molecular and Elemental Profiles of Selected Piperazine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The tetrahydrofuran-2-carbonyl groups in the target compound are electron-withdrawing, enhancing stability and influencing receptor binding compared to electron-donating hydroxyethyl groups in 1,4-bis(2-hydroxyethyl)piperazine .

- Bioactivity : Sulfonyl and dithiocarboxy derivatives (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) exhibit stronger enzymatic inhibition (e.g., DPP-4, antitumor targets) than the tetrahydrofuran-carbonyl analog, likely due to enhanced electrophilicity .

Table 2: Pharmacological Profiles

Critical Analysis :

- Antimicrobial thiadiazole derivatives (e.g., C₂₂H₂₂N₆S₄) demonstrate broader-spectrum activity compared to the target compound, which lacks direct antimicrobial data in the reviewed evidence .

Biological Activity

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula and a molecular weight of 282.34 g/mol, is characterized by its unique piperazine structure combined with tetrahydrofuran moieties, which may influence its biological properties.

Chemical Structure

The structure of this compound can be represented as follows:

- InChI : InChI=1S/C14H22N2O4/c1-14(15-8-7-16-14)12(18)13(17)9-3-5-10-19-11-6-4-2/h3-11H,2H2,1H3,(H,15,18)(H,17,19)

- SMILES : CC(=O)N1CCN(CC1)C(=O)C2CCOC2=O

Anticancer Properties

Recent studies have indicated that compounds related to piperazine derivatives exhibit significant anticancer activity. The following table summarizes key findings from research on this compound and its analogs:

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 1 | This compound | MCF-7 (breast cancer) | 0.65 | Apoptosis induction |

| 2 | Related piperazine derivatives | U937 (leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| 3 | Analog compound | Promastigote (Leishmania) | 32.9 | Inhibition of viability |

These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanism of action for this compound is not fully elucidated. However, the presence of the piperazine ring suggests that it may interact with various biological targets involved in cell signaling and proliferation. The oxadiazole moiety in related compounds has been known to influence several biochemical pathways associated with apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound has yet to be extensively characterized. However, similar compounds have shown favorable absorption and distribution characteristics due to their moderate lipophilicity and low molecular weight.

Summary of Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Favorable due to low molecular weight |

| Distribution | Moderate lipophilicity |

| Metabolism | Not extensively studied yet |

| Excretion | Pending further investigation |

Case Studies

Several case studies have highlighted the potential applications of piperazine derivatives in drug development:

- Anticancer Applications : In a preclinical study involving MCF-7 cells, treatment with piperazine derivatives led to significant increases in apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy : A study evaluating the efficacy of related compounds against multidrug-resistant bacterial strains demonstrated promising results that warrant further exploration into their therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, and how is the product characterized?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via base-assisted alkylation of piperazine with halogenated precursors (e.g., 2-nitrobenzyl bromide in toluene with KOH) . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and X-ray crystallography to confirm structure and purity. Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths, angles, and crystallographic inversion centers .

Q. How is conformational analysis conducted for this compound, and what insights does it provide?

- Answer : Conformational analysis uses semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) to evaluate energetically stable conformers. The lowest-energy conformation is selected for further studies, such as molecular docking, to predict binding modes with biological targets. This approach identifies equatorial orientations of substituents and torsional angles critical for intermolecular interactions .

Advanced Research Questions

Q. What computational strategies are used to study the interaction of this compound with DNA, and what binding affinities are observed?

- Answer : AutoDock Vina is employed for molecular docking, with DNA (PDB ID: 1BNA) as a rigid target and the ligand as flexible. Key parameters include defining a 40ų active site, calculating Kollman charges, and using the Geistinger method for partial charges. Binding affinities (ΔG) range from -7.4 to -7.5 kcal/mol, driven by pi-alkyl interactions (4.91 Å), hydrogen bonds (2.18–2.51 Å), and carbon-hydrogen bonds (3.76 Å) with nucleic acids (DG4, DA6, DC23) .

Q. How do crystallographic challenges in structural determination of this compound influence experimental design?

- Answer : Crystallization issues, such as polymorphism or twinning, are addressed by optimizing solvent systems (e.g., toluene with slow cooling) and using SHELXL for high-resolution refinement. Crystallographic inversion centers and anisotropic displacement parameters are analyzed to resolve packing ambiguities. For example, block-like yellow crystals form under controlled cooling, with van der Waals interactions dominating the lattice .

Q. How do discrepancies in docking results across studies inform the validation of computational models?

- Answer : Variations in binding affinities (e.g., ΔG differences of 0.1 kcal/mol) may arise from software settings (e.g., grid size, flexibility of residues) or conformational sampling. Cross-validation with experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical. Robust pipelines (e.g., combining SHELXC/D/E for phasing) improve reproducibility .

Q. What role do substituent electronic effects (EWG vs. EDG) play in the bioactivity of piperazine derivatives?

- Answer : Electron-withdrawing groups (EWG) enhance inhibitory activity (e.g., sulfonamide derivatives as DPP-IV inhibitors) by increasing electrophilicity and hydrogen-bonding capacity. Para-substituted EWGs improve binding compared to meta-substituted analogs. For instance, 1,4-bis(4-chlorophenylsulfonyl)piperazine shows higher affinity than its meta counterparts due to optimal steric and electronic alignment .

Methodological Notes

- Data Contradictions : Differences in docking affinities highlight the need for multi-software validation (e.g., comparing AutoDock Vina with Schrödinger’s Glide).

- Experimental Design : Use semi-flexible docking protocols and high-resolution crystallography to reconcile computational and structural data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.